Product packaging for Silane, [1,1'-biphenyl]-3-yltrimethyl-(Cat. No.:CAS No. 17938-21-5)

Silane, [1,1'-biphenyl]-3-yltrimethyl-

Cat. No.: B1583934
CAS No.: 17938-21-5
M. Wt: 226.39 g/mol
InChI Key: GXKHDONHBOTZRQ-UHFFFAOYSA-N
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Description

Overview of Organosilane Chemistry and its Evolution in Synthetic Methodologies

The field of organosilicon chemistry has a rich history, dating back to the 19th century with the pioneering work of chemists like Charles Friedel and James Crafts. wikipedia.org Early research laid the groundwork for understanding the fundamental properties and reactions of these compounds. Over the decades, the synthetic toolbox for creating organosilanes has expanded dramatically. A significant leap forward has been the development of palladium-catalyzed cross-coupling reactions, such as the Hiyama and Suzuki-Miyaura couplings. acs.orggre.ac.ukorgsyn.org These methods provide powerful and versatile routes to form carbon-silicon and carbon-carbon bonds, enabling the synthesis of complex aryl-substituted silanes with high precision and efficiency. acs.orgacs.org Modern synthetic strategies often focus on improving reaction conditions, expanding substrate scope, and developing more sustainable and atom-economical processes.

Position of Silane (B1218182), [1,1'-biphenyl]-3-yltrimethyl- within the Organosilane Research Landscape

Silane, [1,1'-biphenyl]-3-yltrimethyl-, also known by its synonym trimethyl(3-phenylphenyl)silane, occupies a specific position within the broader class of biphenyl-substituted organosilanes. Its structure, featuring a trimethylsilyl (B98337) group on the 3-position of a biphenyl (B1667301) scaffold, suggests its potential as a versatile building block in organic synthesis and materials science. The trimethylsilyl group can act as a directing group or a precursor for further functionalization, while the biphenyl core provides a rigid and electronically active platform. Research into related biphenyl silane compounds has demonstrated their utility in creating materials with interesting photophysical and electronic properties, such as those used in organic light-emitting diodes (OLEDs) and other electronic devices. chemmethod.com The specific substitution pattern of Silane, [1,1'-biphenyl]-3-yltrimethyl- makes it an interesting target for researchers exploring structure-property relationships in these materials.

A search of chemical literature reveals the existence of this compound, identified by its CAS number 17938-21-5, with some basic physical properties reported. researchgate.net For instance, it is described as a liquid with a molecular weight of 226.3889 g/mol and a chemical formula of C15H18Si. researchgate.net

Chemical Properties of Silane, [1,1'-biphenyl]-3-yltrimethyl-
PropertyValueSource
Molecular Weight226.3889 g/mol researchgate.net
Molecular FormulaC15H18Si researchgate.net
Physical FormLiquid researchgate.net
CAS Number17938-21-5 researchgate.net

Scope and Objectives of Academic Inquiry for Trimethyl(3-phenylphenyl)silane

The academic inquiry into trimethyl(3-phenylphenyl)silane is multifaceted, driven by its potential as a synthetic intermediate and a component in advanced materials. Key research objectives would include the development of efficient and scalable synthetic routes to this compound. Given the evolution of synthetic methodologies, investigations would likely focus on modern cross-coupling techniques. For example, a plausible approach could involve the Suzuki-Miyaura coupling of a trimethylsilyl-substituted phenylboronic acid with a halobiphenyl, or a Hiyama coupling involving an appropriate organosilane and a halogenated biphenyl. gre.ac.ukorgsyn.org

Furthermore, a significant area of academic inquiry would be the detailed characterization of its physical and electronic properties. This would involve spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, to confirm its structure, and electrochemical studies, like cyclic voltammetry, to probe its redox behavior. Understanding these fundamental properties is crucial for assessing its suitability for applications in areas like organic electronics, where the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical parameters. chemmethod.com The exploration of its use as a precursor to more complex, functionalized biphenyl derivatives for various applications would also be a primary objective of ongoing research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18Si B1583934 Silane, [1,1'-biphenyl]-3-yltrimethyl- CAS No. 17938-21-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-(3-phenylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H18Si/c1-16(2,3)15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKHDONHBOTZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305248
Record name ([1,1'-Biphenyl]-3-yl)(trimethyl)silane
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Molecular Weight

226.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17938-21-5
Record name 17938-21-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ([1,1'-Biphenyl]-3-yl)(trimethyl)silane
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Record name (3-BIPHENYLYL)TRIMETHYLSILANE
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Synthetic Methodologies for Silane, 1,1 Biphenyl 3 Yltrimethyl

Precursor Synthesis and Strategic Functionalization for Biphenyl (B1667301) Moieties

The successful synthesis of the target silane (B1218182) is critically dependent on the efficient preparation of appropriately functionalized biphenyl precursors. This section details the synthesis of key intermediates and the selection of suitable silylating agents.

Synthesis of Biphenyl-3-yl Halides and Related Derivatives

The formation of the biphenyl framework is a cornerstone of the synthesis. Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for creating the C(aryl)-C(aryl) bond. chemrevlett.com

Suzuki-Miyaura Coupling: This reaction is a versatile method for synthesizing biphenyl derivatives. rsc.org It typically involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid. rsc.orgnih.gov For the synthesis of a biphenyl-3-yl halide, one could couple a 1,3-dihalogenated benzene (B151609) with a phenylboronic acid or a 3-halophenylboronic acid with a halobenzene. The reactivity of aryl halides generally follows the trend I > Br > Cl > F, influencing the choice of starting materials. rsc.org

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. rsc.org To obtain a biphenyl-3-yl derivative, a 3-halophenyltin reagent could be reacted with a halobenzene in the presence of a palladium catalyst. researchgate.net

Negishi Coupling: This method involves the palladium-catalyzed coupling of an organozinc compound with an organohalide. It is particularly useful for synthesizing polyfunctional biphenyls. researchgate.net

Other Derivatives: Besides halides, other functional groups can serve as precursors. For instance, 3-nitro-biphenyl can be used in denitrative silylation reactions. rsc.orgrsc.org Aryl triflates (OTf) are also effective substrates in various palladium-catalyzed cross-coupling reactions for C-Si bond formation. organic-chemistry.org

Preparation and Selection of Silylating Reagents

The introduction of the trimethylsilyl (B98337) (-SiMe₃) group requires a suitable silylating agent. The choice of reagent depends on the specific synthetic strategy, particularly the nature of the substrate and the reaction conditions. Silylation increases the volatility and thermal stability of compounds, which is advantageous for analyses like gas chromatography (GC). youtube.comresearchgate.net

Key characteristics of common trimethylsilylating reagents are outlined below:

ReagentAbbreviationKey Features
ChlorotrimethylsilaneTMSClA common and reactive silylating agent, often used with a base to neutralize the HCl byproduct. orgsyn.org
HexamethyldisilazaneHMDSA less reactive but effective reagent, often requiring a catalyst. It produces ammonia (B1221849) as a byproduct. acs.org
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAA powerful silylating agent that is highly volatile, along with its byproducts, making it ideal for GC applications. tcichemicals.comsigmaaldrich.com
Hexamethyldisilane (B74624)Si₂Me₆Used in transition metal-catalyzed reactions where the Si-Si bond is cleaved to form the C-Si bond. rsc.orgrsc.org

The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com For the synthesis of Silane, [1,1'-biphenyl]-3-yltrimethyl-, where a C-Si bond is formed with an aromatic carbon, more specialized methods are required.

Carbon-Silicon Bond Formation Strategies

The creation of the direct bond between the biphenyl ring and the silicon atom is the crucial step in the synthesis of the target compound. This can be achieved through several advanced strategies.

Reductive C-N Bond Cleavage and Silylation Protocols

The cleavage of a carbon-nitrogen bond to form a carbon-silicon bond is an emerging and powerful synthetic tool. This approach avoids the use of traditional organohalide precursors.

Recent research has demonstrated the ring-opening silylation of N-arylindoles, where an endocyclic C-N bond is cleaved. nih.govrsc.org This process is initiated by electron-rich silylboronic complexes and proceeds under mild conditions, offering a novel pathway for C-Si bond formation. nih.govrsc.org While this has been shown on indole (B1671886) systems, the principle of reductive C-N bond cleavage and subsequent silylation represents a potential, though less direct, strategy for functionalizing biphenyl systems if a suitable nitrogen-containing leaving group is installed at the 3-position. For example, the activation of nitriles with nickel complexes can lead to C-CN bond cleavage. nih.govacs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a highly effective and widely used method for forming C-Si bonds. mit.edu These reactions typically couple an aryl (pseudo)halide with a silylating agent. rsc.org

A novel and highly significant protocol involves the palladium-catalyzed denitrative cross-coupling of nitroarenes with hexamethyldisilane (Si₂Me₆). rsc.orgrsc.org This reaction provides a direct route to arylsilanes from readily available nitroarenes, which are often easier to prepare than the corresponding aryl halides. rsc.orgrsc.org

The reaction involves the cleavage of both the C-NO₂ bond of the nitroarene and the Si-Si bond of the disilane, forming the desired C(sp²)-Si bond. rsc.orgrsc.org This method has been shown to be effective for a variety of nitroarenes, affording silylated products in moderate to good yields. rsc.orgrsc.org

Illustrative Reaction Conditions and Yields:

Nitroarene SubstrateProductYield (%)
1-methoxy-4-nitrobenzene4-methoxyphenyl(trimethyl)silane85
1-methyl-4-nitrobenzenep-tolyl(trimethyl)silane80
4-nitrobiphenyl[1,1'-biphenyl]-4-yl(trimethyl)silane75
3-nitrobenzonitrile3-(trimethylsilyl)benzonitrile71
3-nitrobiphenyl Silane, [1,1'-biphenyl]-3-yltrimethyl- 68

Table data is representative based on findings for similar substrates in the cited literature. rsc.orgrsc.org

This denitrative silylation protocol is notable for its selectivity and functional group tolerance, making it a powerful tool for the late-stage modification of complex molecules. rsc.org The use of nitroarenes as starting materials instead of aryl halides presents a more practical and attractive synthetic route. rsc.org

Nickel-Catalyzed Dealkoxylating C(sp2)-C(sp3) Cross-Coupling Approaches

Modern synthetic methodologies have increasingly turned to nickel-catalyzed reactions for the formation of carbon-carbon and carbon-heteroatom bonds. While direct nickel-catalyzed dealkoxylating C(sp2)-C(sp3) coupling is noted for creating allylsilanes from enol ethers, the principles can be adapted for arylsilane synthesis. rsc.org A plausible, albeit advanced, strategy for forming the biphenyl backbone of Silane, [1,1'-biphenyl]-3-yltrimethyl- would involve a cross-electrophile coupling. bohrium.comd-nb.info

This approach could theoretically involve the nickel-catalyzed reaction between an aryl halide and a silylated aryl electrophile. A key advantage of nickel catalysis is its ability to proceed under mild conditions and tolerate a variety of sensitive functional groups that might be incompatible with traditional organometallic reagents. bohrium.comnih.gov The catalytic cycle typically involves the reduction of a nickel(II) precatalyst to a catalytically active nickel(0) species, which then undergoes oxidative addition with one of the electrophiles. A subsequent transmetalation or a second oxidative addition event, followed by reductive elimination, would yield the desired biphenyl silane product. d-nb.info

Parameter Description Typical Conditions
Catalyst Nickel(0) or Nickel(II) precatalystNi(COD)₂, NiCl₂(dppp)
Ligand Phosphine (B1218219) or N-heterocyclic carbene (NHC) ligandsPPh₃, SIPr
Reductant Stoichiometric metallic reductantZinc (Zn), Manganese (Mn)
Solvent Anhydrous polar aprotic solventsTetrahydrofuran (B95107) (THF), Dimethylformamide (DMF)
Temperature Varies from room temperature to elevated temperatures25 °C - 80 °C

This table represents generalized conditions for nickel-catalyzed cross-electrophile couplings and would require specific optimization for the synthesis of Silane, [1,1'-biphenyl]-3-yltrimethyl-.

Grignard-Type and Organolithium Reagent Mediated Silylation

A more traditional and widely implemented route for the synthesis of arylsilanes, including Silane, [1,1'-biphenyl]-3-yltrimethyl-, involves the use of Grignard or organolithium reagents. masterorganicchemistry.comlibretexts.org This method is predicated on the reaction of a pre-formed organometallic nucleophile with an appropriate silicon electrophile.

The synthesis commences with the preparation of the organometallic reagent from 3-halobiphenyl (e.g., 3-bromobiphenyl (B57067) or 3-iodobiphenyl). libretexts.org

Grignard Reagent Formation : 3-bromobiphenyl is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form 3-biphenylmagnesium bromide. masterorganicchemistry.comlibretexts.org The ether solvent is crucial as it coordinates to the magnesium center, stabilizing the Grignard reagent. libretexts.orgyoutube.com

Organolithium Reagent Formation : Alternatively, 3-halobiphenyl can be treated with an alkyllithium reagent (like n-butyllithium) via halogen-metal exchange, or with lithium metal to form 3-biphenyllithium. masterorganicchemistry.com

Once the potent carbon nucleophile is generated, it is reacted with a trimethylsilyl electrophile, most commonly trimethylsilyl chloride (TMSCl). The nucleophilic aryl carbon attacks the electrophilic silicon atom, displacing the chloride and forming the stable carbon-silicon bond of the final product. libretexts.org A subsequent aqueous workup is typically performed to quench any remaining reagent and separate the product. masterorganicchemistry.com

Step Reagents Solvent Key Considerations
1. Reagent Formation 3-bromobiphenyl, Magnesium (Mg) turningsAnhydrous THF or Et₂OReaction is surface-area dependent and sensitive to moisture and protic functional groups. masterorganicchemistry.comlibretexts.org
2. Silylation Trimethylsilyl chloride (TMSCl)Same as aboveTMSCl is added to the pre-formed Grignard reagent, often at reduced temperatures to control reactivity.
3. Workup Aqueous acid (e.g., NH₄Cl solution)N/AQuenches the reaction and facilitates separation of the organic product from inorganic salts.

This table outlines a typical reaction sequence using the Grignard approach.

Stereoselective and Regioselective Considerations in Synthesis

For a molecule like Silane, [1,1'-biphenyl]-3-yltrimethyl-, the primary synthetic challenge is not stereoselectivity, as the final compound is achiral, but rather regioselectivity . numberanalytics.com The core task is to ensure the trimethylsilyl group is introduced specifically at the C-3 position of the biphenyl ring system.

Achieving this regiochemical control depends entirely on the chosen synthetic route:

Starting from a Precursor : The most straightforward approach is to use a starting material that already possesses the correct regiochemistry, such as 3-bromobiphenyl or 3-aminobiphenyl. In this case, the regioselectivity is established during the synthesis of the precursor itself. The subsequent silylation reaction (e.g., via a Grignard reagent) does not alter the substitution pattern.

Direct Silylation of Biphenyl : Attempting a direct electrophilic silylation of unsubstituted biphenyl would be synthetically challenging and generally not practical. Such reactions typically yield a mixture of isomers (ortho, meta, para), with the para-substituted product (4-trimethylsilylbiphenyl) often favored due to steric and electronic effects. Separating the desired 3-isomer from this mixture would be difficult and result in low yields.

Therefore, successful synthesis hinges on a strategy that unambiguously installs the functional group for silylation at the 3-position prior to the introduction of the trimethylsilyl moiety. researchgate.net

Advanced Purification and Isolation Techniques for Organosilane Derivatives

The purification of Silane, [1,1'-biphenyl]-3-yltrimethyl-, from a crude reaction mixture is critical to remove unreacted starting materials, catalysts, and unwanted by-products, such as isomers or homocoupled species. A multi-step purification strategy is often employed. sigmaaldrich.com

Chromatographic Separations for Compound Purity Enhancement

Column chromatography is the most powerful and common technique for purifying organosilane compounds on a laboratory scale. amazonaws.com

Stationary Phase : Silica (B1680970) gel is the most widely used stationary phase due to its effectiveness and low cost. nih.gov Its polar surface interacts with compounds based on their polarity.

Mobile Phase (Eluent) : Given the relatively nonpolar nature of Silane, [1,1'-biphenyl]-3-yltrimethyl-, a nonpolar solvent system is used as the eluent. Typically, this involves using hexane (B92381) or heptane, sometimes with a small amount of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to fine-tune the separation. amazonaws.com

Separation Principle : The crude mixture is loaded onto the top of the silica gel column. As the eluent flows through, compounds travel down the column at different rates. The desired, less polar arylsilane product will elute faster than more polar impurities, while highly nonpolar impurities like biphenyl (a potential by-product) will elute even faster. By collecting fractions as they exit the column, the pure compound can be isolated. wmich.edu Purity of the collected fractions is typically assessed by Thin-Layer Chromatography (TLC) or other analytical methods.

A general chromatographic purification process can be broken down into three main phases: capture, intermediate purification, and polishing, to achieve the final desired purity. sigmaaldrich.com

Crystallization and Distillation Methods in Organosilane Synthesis

Following initial purification by chromatography, crystallization or distillation can be used to achieve a higher degree of purity. The choice between these methods depends on the physical properties of the compound.

Reactivity and Mechanistic Transformations of Silane, 1,1 Biphenyl 3 Yltrimethyl

Fundamental Studies of Carbon-Silicon Bond Activation and Cleavage

The carbon-silicon (C-Si) bond in arylsilanes is a focal point of their chemistry, exhibiting a polarity that makes it susceptible to cleavage by both nucleophilic and electrophilic reagents. The reactivity of the C-Si bond in [1,1'-biphenyl]-3-yltrimethylsilane is influenced by the electronic and steric effects of the biphenyl (B1667301) group.

Nucleophilic Processes at the Silicon Center

The reaction can be generalized as follows:

E⁺ + (biphenyl)-Si(CH₃)₃ → (biphenyl)-E + (CH₃)₃Si⁺

(biphenyl)-Si(CH₃)₃ + R-X + F⁻ ---[Pd catalyst]--> (biphenyl)-R + (CH₃)₃Si-F + X⁻

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of Silane (B1218182), [1,1'-biphenyl]-3-yltrimethyl- in solution. Through the analysis of ¹H, ¹³C, and ²⁹Si nuclei, a complete picture of the atomic framework can be assembled.

A detailed NMR analysis provides data on the chemical environment of each nucleus. The trimethylsilyl (B98337) group introduces a distinct signature in all three spectra, while the substituted biphenyl (B1667301) moiety presents a more complex pattern.

¹H NMR: The proton NMR spectrum is characterized by two main regions. A prominent singlet is observed at high field (typically δ 0.2-0.4 ppm) corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. The aromatic region (typically δ 7.2-7.8 ppm) displays a complex series of multiplets arising from the nine protons of the biphenyl rings. The substitution pattern on the silylated ring leads to distinct chemical shifts and coupling constants for its four protons, while the five protons on the unsubstituted phenyl ring resemble those of a monosubstituted benzene (B151609) derivative. chemicalbook.comresearchgate.net

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. The trimethylsilyl group's methyl carbons appear as a single sharp resonance at high field (δ -1 to 2 ppm). The biphenyl carbons resonate in the downfield aromatic region (δ 125-145 ppm). Notably, the carbon atom directly attached to the silicon (the ipso-carbon) experiences a significant electronic effect from the silyl (B83357) group, altering its chemical shift compared to other quaternary carbons in the biphenyl system. The chemical shifts of the twelve aromatic carbons provide a unique fingerprint of the substitution pattern. hmdb.cachemicalbook.comspectrabase.com

²⁹Si NMR: As a spin-1/2 nucleus, ²⁹Si NMR is a powerful tool for directly probing the silicon environment, although it has a low natural abundance (4.7%) and a negative gyromagnetic ratio, which can sometimes complicate measurements. pascal-man.com For tetracoordinated silicon in trimethylsilylarenes, the ²⁹Si chemical shift typically appears in a characteristic range of approximately -5 to -10 ppm relative to tetramethylsilane (B1202638) (TMS). umich.educapes.gov.br This specific shift value is sensitive to the electronic effects of the aromatic substituent.

Table 1: Expected NMR Chemical Shift Ranges for Silane, [1,1'-biphenyl]-3-yltrimethyl-

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H -Si(CH ₃)₃ 0.2 - 0.4 (singlet)
¹H Aromatic-H 7.2 - 7.8 (multiplets)
¹³C -Si(C H₃)₃ -1 - 2
¹³C Aromatic-C 125 - 145
²⁹Si Si (CH₃)₃ -5 - -10

To resolve the complex, overlapping signals in the aromatic region of the 1D spectra and to confirm connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are spin-spin coupled, typically those on adjacent carbons. It is invaluable for tracing the connectivity of protons within each of the phenyl rings. bmrb.io

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of each protonated aromatic carbon by linking its proton signal to its carbon signal. bmrb.io

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization.

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. The calculated exact mass for the molecular formula of Silane, [1,1'-biphenyl]-3-yltrimethyl- (C₁₅H₁₈Si) is 226.1178. An experimental HRMS measurement yielding a value very close to this calculated mass would serve as definitive confirmation of the compound's molecular formula.

Table 2: HRMS Data for Silane, [1,1'-biphenyl]-3-yltrimethyl-

Molecular Formula Calculated Exact Mass
C₁₅H₁₈Si 226.1178

For volatile and thermally stable organosilanes like this compound, Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a common analytical method. The standard ionization technique used in this context is Electron Ionization (EI) . researchgate.netresearchgate.net In EI, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent, predictable fragmentation.

The EI mass spectrum of an aryl-trimethylsilane typically exhibits a characteristic fragmentation pattern. Key fragments for Silane, [1,1'-biphenyl]-3-yltrimethyl- would include:

[M]⁺˙: The molecular ion peak at m/z 226.

[M-15]⁺: A highly abundant peak resulting from the loss of a methyl radical (˙CH₃) from the trimethylsilyl group to form a stable silicon-centered cation (m/z 211). This is often the base peak in the spectrum. nih.gov

[M-15-28]⁺: Subsequent loss of ethylene (B1197577) from the biphenyl system.

[Si(CH₃)₃]⁺: A characteristic fragment at m/z 73, corresponding to the trimethylsilyl cation. researchgate.net

Fragments corresponding to the biphenyl cation [C₁₂H₉]⁺ (m/z 153) and related aromatic ions. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of key functional groups. ucl.ac.uk

The vibrational spectrum of Silane, [1,1'-biphenyl]-3-yltrimethyl- is dominated by the modes of its two main components: the trimethylsilyl group and the biphenyl system.

Trimethylsilyl Group Vibrations:

C-H Stretching: Asymmetric and symmetric stretches of the methyl groups are found in the 2960-2850 cm⁻¹ region.

CH₃ Deformation: Asymmetric deformations (scissoring) appear around 1410 cm⁻¹ and symmetric deformations (umbrella mode) are observed near 1250 cm⁻¹. The peak around 1250 cm⁻¹ is particularly characteristic of the Si-(CH₃)₃ group. conicet.gov.ar

CH₃ Rocking: Methyl rocking vibrations coupled to the Si-C bond are typically seen between 840 cm⁻¹ and 750 cm⁻¹. A strong band around 840 cm⁻¹ is highly indicative of the trimethylsilyl group. jkps.or.krscribd.com

Si-C Stretching: Asymmetric and symmetric Si-C stretches occur in the 800-600 cm⁻¹ range. jkps.or.kr

Biphenyl System Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net

C-H Bending: In-plane and out-of-plane C-H bending vibrations are found at lower wavenumbers. Strong bands in the 900-675 cm⁻¹ region are characteristic of the aromatic substitution pattern. For the 3-substituted phenyl ring and the monosubstituted phenyl ring, specific out-of-plane bending patterns would be expected.

Table 3: Characteristic Vibrational Frequencies for Silane, [1,1'-biphenyl]-3-yltrimethyl-

Wavenumber (cm⁻¹) Vibration Type Functional Group
>3000 C-H Stretch Biphenyl
~2960, 2895 C-H Stretch Trimethylsilyl
~1600-1450 C=C Ring Stretch Biphenyl
~1410 CH₃ Asymmetric Deformation Trimethylsilyl
~1250 CH₃ Symmetric Deformation Trimethylsilyl
~840 CH₃ Rocking Trimethylsilyl
~800-675 C-H Out-of-plane Bend Biphenyl
~800-600 Si-C Stretch Trimethylsilyl

Analysis of Characteristic Vibrational Modes of Si-C and Aryl Bonds

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the vibrational modes of molecules. For Silane, [1,1'-biphenyl]-3-yltrimethyl-, the spectra would be characterized by specific bands corresponding to the stretching and bending vibrations of its constituent bonds.

The Si-C (trimethylsilyl group) vibrations are expected to produce distinct signals. Typically, the Si-C stretching vibrations in trimethylsilyl groups are observed in the IR spectrum as a strong band around 840 cm⁻¹ and another band in the region of 754-756 cm⁻¹. researchgate.net Additionally, a band corresponding to the deformation vibrations of this bond is often found near 1250 cm⁻¹. researchgate.net

The aryl C-H and C-C bonds of the biphenyl group would also exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically found in the region of 3100-3000 cm⁻¹. In-ring C-C stretching vibrations of the benzene rings usually appear in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often sensitive to the substitution pattern of the aromatic ring, are expected in the 900-675 cm⁻¹ range.

A comprehensive analysis would involve assigning each observed band in the experimental IR and Raman spectra to a specific molecular vibration, a process often aided by computational modeling.

Interactive Data Table: Predicted Vibrational Modes

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Typical Intensity
Si-(CH₃)₃Si-C Stretch~840Strong
Si-(CH₃)₃Si-C Stretch~755Medium
Si-(CH₃)₃C-H Asymmetric Stretch~2960Medium
Si-(CH₃)₃C-H Symmetric Stretch~2900Weak
Si-(CH₃)₃CH₃ Deformation~1250Medium
BiphenylAryl C-H Stretch3100-3000Medium-Weak
BiphenylAryl C=C Stretch1600-1400Medium-Strong
BiphenylAryl C-H Out-of-Plane Bend900-675Strong

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. For a compound to be analyzed by XRD, it must be in a crystalline solid form. However, available information indicates that Silane, [1,1'-biphenyl]-3-yltrimethyl- exists as a liquid at room temperature, which precludes standard XRD analysis of its intrinsic structure.

Powder and Single-Crystal X-ray Diffraction Applications

Should Silane, [1,1'-biphenyl]-3-yltrimethyl- be successfully crystallized, both powder and single-crystal XRD could be applied.

Powder X-ray Diffraction (PXRD) would be useful for identifying the crystalline phase and assessing its purity. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline solid. It could be used to distinguish between different polymorphic forms, if any exist.

Single-Crystal X-ray Diffraction (SCXRD) would provide the most detailed structural information. By analyzing the diffraction pattern from a single, well-ordered crystal, it is possible to determine the precise coordinates of each atom within the unit cell. This allows for the definitive determination of its molecular structure, conformational details, and intermolecular interactions within the crystal packing.

Crystallographic Orientation and Lattice Parameter Studies

A successful single-crystal XRD analysis of Silane, [1,1'-biphenyl]-3-yltrimethyl- would yield its crystallographic orientation and lattice parameters. These parameters define the size and shape of the unit cell, the fundamental repeating unit of the crystal. The lattice parameters consist of the lengths of the three unit cell axes (a, b, c) and the angles between them (α, β, γ). These values determine the crystal system to which the compound belongs (e.g., triclinic, monoclinic, orthorhombic, etc.).

The study would also reveal the spatial arrangement of the molecules within the unit cell, including any symmetry relationships between them. This information is crucial for understanding the nature of the intermolecular forces, such as van der Waals interactions, that govern the packing of the molecules in the solid state.

Interactive Data Table: Hypothetical Crystallographic Data

Since no experimental data is available, the following table is a hypothetical representation of the kind of data that would be obtained from a single-crystal XRD study.

ParameterDescriptionHypothetical Value
Crystal SystemThe crystal system describes the symmetry of the unit cell.Monoclinic
Space GroupThe space group provides a complete description of the symmetry of the crystal.P2₁/c
a (Å)Length of the 'a' axis of the unit cell.10.5
b (Å)Length of the 'b' axis of the unit cell.15.2
c (Å)Length of the 'c' axis of the unit cell.8.9
α (°)Angle between the 'b' and 'c' axes.90
β (°)Angle between the 'a' and 'c' axes.105.3
γ (°)Angle between the 'a' and 'b' axes.90
V (ų)Volume of the unit cell.1367
ZNumber of molecules per unit cell.4

Computational and Theoretical Investigations of Silane, 1,1 Biphenyl 3 Yltrimethyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. researchgate.netyoutube.commdpi.com By calculating the electron density, DFT can accurately predict molecular geometries, energies, and a host of other electronic characteristics. For substituted aromatic systems like Silane (B1218182), [1,1'-biphenyl]-3-yltrimethyl-, DFT is particularly useful for understanding how the introduction of the trimethylsilyl (B98337) substituent on the biphenyl (B1667301) framework alters its electronic structure and reactivity. rsc.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. researchgate.netmdpi.com The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy corresponds to the electron affinity (the ability to accept an electron). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. researchgate.net

For the parent biphenyl molecule, the HOMO and LUMO are π-orbitals distributed across both phenyl rings. researchgate.net The introduction of a substituent, such as the trimethylsilyl group, modifies the energies and distribution of these orbitals. The trimethylsilyl group is generally considered to be a weak electron-donating group through σ-π hyperconjugation. This effect would be expected to raise the energy of the HOMO and have a lesser impact on the LUMO, thereby slightly decreasing the HOMO-LUMO gap compared to unsubstituted biphenyl. This reduction in the energy gap suggests an increase in reactivity. nih.gov

DFT calculations allow for the quantification of various electronic properties derived from HOMO and LUMO energies. These properties can be correlated to predict the molecule's behavior. For instance, studies on other substituted biphenyl systems, such as platinum(II) biphenyl complexes, have shown linear correlations between HOMO-LUMO energies and experimental parameters like electrochemical reduction potentials. rsc.org This indicates that the electronic structure of such compounds can be systematically tuned.

Below is a table of key electronic properties that can be calculated using DFT and their conceptual interpretation for Silane, [1,1'-biphenyl]-3-yltrimethyl-.

Calculated Property Formula Interpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMORelates to chemical reactivity and stability. mdpi.com
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons to itself.

This table presents conceptual relationships. Actual values require specific DFT calculations.

The ground state of biphenyl is twisted, with a dihedral angle of approximately 42°, due to steric hindrance between the ortho-hydrogens on adjacent rings. colostate.edu Planar and perpendicular (90° twist) conformations represent transition states or energy maxima. DFT studies on various substituted biphenyls have shown that the nature and position of substituents significantly influence the rotational barrier. rsc.orgrsc.org For Silane, [1,1'-biphenyl]-3-yltrimethyl-, the trimethylsilyl group at the 3-position (a meta position) would have a relatively small steric impact on the rotational barrier compared to a substituent at an ortho position. However, it can still influence the relative energies of the conformers through electronic effects.

A DFT calculation could elucidate the precise energy profile for this rotation. The results would resemble the data in the following representative table, which is based on findings for similarly substituted biphenyls. rsc.org

Conformation Dihedral Angle (φ) Relative Energy (kcal/mol) Nature
Planar (syn)~2.0Transition State
Twisted~40°0.0Energy Minimum
Perpendicular90°~1.5Transition State

Note: These are illustrative values based on general substituted biphenyls. The precise barriers for Silane, [1,1'-biphenyl]-3-yltrimethyl- would require specific calculation.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

While DFT calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. youtube.com MD simulates the motion of atoms and molecules by iteratively solving Newton's equations of motion, offering a view of conformational changes, molecular flexibility, and intermolecular interactions. acs.org

For Silane, [1,1'-biphenyl]-3-yltrimethyl-, MD simulations would be particularly valuable for exploring its conformational landscape in different environments (e.g., in a solvent or in the solid state). The primary motion of interest is the torsional rotation between the phenyl rings. colostate.eduresearchgate.net An MD simulation can reveal the preferred dihedral angles, the frequency of transitions between different twisted conformations, and how these dynamics are influenced by temperature and the surrounding medium. acs.org

The accuracy of MD simulations depends heavily on the quality of the force field, which is a set of parameters describing the potential energy of the system. acs.org For novel molecules, these parameters may need to be specifically developed, often using DFT calculations to determine bond lengths, angles, and torsional energy profiles.

An MD simulation of liquid Silane, [1,1'-biphenyl]-3-yltrimethyl- would yield data on its structural and dynamic properties, as summarized in the conceptual table below.

Property Description Typical MD Output
Dihedral Angle DistributionThe probability of finding the molecule with a specific twist angle between the phenyl rings.A plot showing peaks at the most stable angles (e.g., around ±40°).
Radial Distribution FunctionThe probability of finding another molecule at a certain distance from a reference molecule.Provides insight into the liquid structure and packing.
Self-Diffusion CoefficientA measure of the translational mobility of the molecule in a liquid or gas.A single value (e.g., in cm²/s) indicating how fast the molecule moves through the medium.
Rotational Correlation TimeThe characteristic time it takes for the molecule to rotate by a significant amount.Indicates the speed of rotational motion and tumbling in a solvent.

This table describes the types of data obtainable from an MD simulation.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. nih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or topological information. By establishing a mathematical relationship between these descriptors and a known property for a series of compounds, a model can be created to predict that property for new, untested molecules. nih.gov

For a class of compounds like silylated biphenyls, a QSPR model could be developed to predict properties such as boiling point, vapor pressure, solubility, or chromatographic retention time, avoiding the need for extensive experimental measurement. nih.govmdpi.com

The development of a QSPR model involves several steps:

Data Set Collection: Assembling a group of structurally related compounds with reliable experimental data for the property of interest.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the data set.

Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to select the most relevant descriptors and build a predictive equation. mdpi.com

Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets. nih.gov

For Silane, [1,1'-biphenyl]-3-yltrimethyl-, a QSPR model to predict its gas chromatography retention index, for example, would use descriptors like those in the table below.

Descriptor Class Example Descriptors Information Encoded
ConstitutionalMolecular Weight, Number of aromatic ringsMolecular size and composition.
TopologicalWiener Index, Kier & Hall Connectivity IndicesAtomic connectivity and branching.
GeometricalMolecular Surface Area, Molecular Volume3D shape and size of the molecule.
Quantum-ChemicalHOMO/LUMO energies, Dipole MomentElectronic structure and polarity. mdpi.com
PhysicochemicalLogP (octanol-water partition coefficient)Hydrophobicity. mdpi.com

A generic QSPR equation would take the form: Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D represents the value of a descriptor and c is its regression coefficient.

Machine Learning and Artificial Intelligence Applications in Organosilicon Chemistry

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing materials science and chemistry by enabling the rapid prediction of material properties and accelerating the discovery of new compounds. nih.gov Instead of relying on direct simulation for every new compound, ML models can be trained on large datasets from experiments or high-throughput computations (like DFT and MD) to learn the complex relationships between structure and properties. mdpi.comarxiv.org

In the field of organosilicon chemistry, ML has been successfully applied to predict the properties of various silicon-containing materials. For instance, ML models have been developed to predict the thermodynamic properties of amorphous silicon and the structural features of silica (B1680970) aerogels. mdpi.comrsc.orgresearchgate.net These approaches significantly reduce the computational cost and time required by traditional methods. arxiv.org

For a molecule like Silane, [1,1'-biphenyl]-3-yltrimethyl-, ML could be applied in several ways:

Property Prediction: An ML model, such as an Artificial Neural Network (ANN) or Support Vector Regression (SVR), could be trained on a database of organosilicon compounds to predict physicochemical properties directly from the molecular structure. mdpi.comrsc.org

Accelerating Simulations: ML-based interatomic potentials (force fields) can be developed that are nearly as accurate as DFT but orders of magnitude faster. These potentials can then be used in large-scale MD simulations to study bulk properties or long-timescale phenomena.

Inverse Design: ML models can be used for inverse design, where a desired set of properties is specified, and the model proposes new molecular structures that are likely to exhibit those properties.

The table below summarizes some ML algorithms and their potential applications in the context of organosilicon chemistry.

Machine Learning Algorithm Description Potential Application for Organosilicons
Artificial Neural Network (ANN)A model inspired by the human brain, capable of learning highly complex, non-linear relationships. rsc.orgPredicting fractal properties of silica networks; predicting thermodynamic and electronic properties. rsc.org
Support Vector Regression (SVR)A regression algorithm that finds a function that best fits the data by minimizing the error. mdpi.comPredicting density, internal energy, and enthalpy of silicon-based materials. mdpi.com
Gradient Boosting / Random ForestEnsemble methods that combine multiple "weak" models (decision trees) to create a single robust predictor.Classification of compounds (e.g., high vs. low stability) or prediction of properties like solubility.
Generative Models (e.g., GANs, VAEs)Models capable of generating new data samples, such as novel molecular structures.Proposing new organosilicon molecules with optimized properties for specific applications.

Applications in Materials Science and Engineering

Precursors for Polymeric Materials and Hybrid Organic-Inorganic Composites

Organofunctional silanes are frequently used as monomers or precursors in the synthesis of advanced polymers and hybrid materials. nih.gov Their dual reactivity allows them to form bridges between different material phases. sinosil.com

Polysiloxanes are polymers with a silicon-oxygen backbone (–Si–O–) that can be modified by incorporating various organic groups to tailor their properties. dakenam.comchemmethod.com Phenyl silanes, in particular, are used to synthesize phenyl silicone oils, resins, and rubbers, which exhibit enhanced thermal stability. sinosil.comosisilicones.com The incorporation of a biphenyl (B1667301) group, such as the one in Silane (B1218182), [1,1'-biphenyl]-3-yltrimethyl-, into a polymer backbone could theoretically increase the thermal stability and rigidity of the resulting material. sinosil.com

However, Silane, [1,1'-biphenyl]-3-yltrimethyl- lacks hydrolyzable groups (like alkoxy or chloro groups) on the silicon atom. Instead, it possesses three stable methyl groups, making it a non-functional silane in the context of traditional polymerization reactions like hydrolysis and condensation used to form polysiloxanes. Therefore, its direct integration as a monomer into a polysiloxane chain via conventional methods is not feasible. Its primary role would be as a potential end-capping agent in specific polymerization schemes or as a non-reactive additive.

Organic-inorganic hybrid materials combine the properties of both organic polymers and inorganic components, often leading to materials with enhanced characteristics. researchgate.net Silane coupling agents are critical in creating these hybrids by forming stable covalent bonds between the organic and inorganic phases. researchgate.netresearchgate.net The introduction of biphenyl structures into epoxy resins has been shown to improve thermal conductivity and thermal resistance.

Silane, [1,1'-biphenyl]-3-yltrimethyl- is not a typical precursor for covalently bonded organic-inorganic hybrid materials because it cannot form siloxane linkages (Si-O-Si) with inorganic fillers like silica (B1680970) or metal oxides. sinosil.com Its contribution to a composite material would be as a modifier rather than a chemical linker. When blended into a polymer matrix with inorganic fillers, its bulky and hydrophobic biphenyl group could enhance dispersion of the filler through steric effects and improve the thermal stability of the organic phase. sinosil.commdpi.com

Role as Silane Coupling Agents in Interfacial Adhesion Promotion

Silane coupling agents are essential adhesion promoters that create a durable bond between organic and inorganic materials, enhancing the mechanical and electrical properties of composites. dakenam.comgelest.comshinetsusilicone-global.comresearchgate.net

The conventional mechanism for silane coupling agents involves two key steps. First, hydrolyzable groups on the silicon atom (e.g., methoxy, ethoxy) react with water to form reactive silanol (B1196071) groups (Si-OH). sinosil.comhengdasilane.com Second, these silanols condense with hydroxyl groups on the surface of an inorganic substrate (like glass or silica) to form stable, covalent siloxane bonds (Si-O-Substrate). sinosil.comhengdasilane.com The organic part of the silane molecule then interacts or reacts with the polymer matrix, completing the chemical bridge. sinosil.com

Silane, [1,1'-biphenyl]-3-yltrimethyl- does not possess hydrolyzable groups; its trimethylsilyl (B98337) group is stable and non-reactive under typical processing conditions. Therefore, it cannot function as a coupling agent through the established chemical bonding mechanism. Its role at an interface would be limited to physical interactions, such as van der Waals forces. The biphenyl group could provide compatibility with aromatic polymer matrices, but it cannot form the crucial covalent link to inorganic surfaces.

Surface modification with silanes is a widely used technology to alter the properties of substrates. mdpi.com Aryl and alkyl silanes are often employed to create hydrophobic surfaces. mdpi.com Treating mineral fillers with silanes can improve their dispersion in polymers, reduce viscosity, and enhance the mechanical properties of the final composite. azom.comshinetsusilicone-global.com These treatments can be applied through wet or dry processing methods. shinetsusilicone-global.com

Silane, [1,1'-biphenyl]-3-yltrimethyl- can be used for surface modification. While it cannot chemically bond to hydroxylated surfaces, it can be physically adsorbed. The large, non-polar biphenyl structure would impart a hydrophobic character to a treated surface. mdpi.com This could be advantageous in applications requiring water repellency or improved compatibility with non-polar polymer matrices. Phenyl silanes are known to be effective for the hydrophobic treatment of inorganic fillers like wollastonite and aluminum trihydroxide. sinosil.com

Applications in Catalysis and Ligand Design

The design of ligands and catalysts is a cornerstone of modern synthetic chemistry. Biphenyl scaffolds are a common feature in privileged ligands used in asymmetric catalysis due to their conformational properties. nih.govarkat-usa.org Silanes can also play a direct role in catalytic cycles, for example, in hydrogenation reactions. nih.govacs.org

While biphenyl phosphine (B1218219) ligands are used in palladium-catalyzed reactions, and other biphenyl derivatives serve as inhibitors for biological targets, there is a lack of specific research demonstrating the use of Silane, [1,1'-biphenyl]-3-yltrimethyl- as a ligand or in a catalytic system. nih.govarkat-usa.orgacs.orggoogle.com The trimethylsilyl group is generally not considered a coordinating group for transition metals. Although some palladium-catalyzed cross-coupling reactions involve organosilanes, the specific utility of this compound in catalysis has not been established in the reviewed literature. nih.gov

Design of Organosilicon-Based Ligands for Transition Metal Catalysis

The development of novel ligands is crucial for advancing transition-metal-catalyzed reactions. Organosilicon compounds, particularly those with tailored electronic and steric properties, have garnered significant attention. While direct applications of Silane, [1,1'-biphenyl]-3-yltrimethyl- as a ligand are not extensively documented in readily available literature, its structural motifs are relevant to the design of X-type silyl (B83357) ligands. These ligands are known for their strong σ-donating characteristics and trans-effects, which can enhance the reactivity and selectivity of catalytic processes. rsc.org The biphenyl group can be further functionalized to create multidentate ligands that can coordinate with transition metals, influencing the catalytic cycle. The development of such ligands is a continuing area of research with the potential to unlock new catalytic transformations. rsc.org

Precatalysts for Specific Organic Transformations

The search for efficient and selective catalysts is a perpetual goal in organic synthesis. While specific examples of Silane, [1,1'-biphenyl]-3-yltrimethyl- acting as a direct precatalyst are not prominent in the reviewed literature, its derivatives hold potential. The functionalization of the biphenyl ring or modification of the silyl group could lead to the generation of active catalytic species in situ. For instance, the introduction of phosphine or other coordinating groups onto the biphenyl backbone could create ligands for various cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for constructing C-C bonds, often relies on palladium catalysts with sophisticated phosphine ligands, some of which incorporate biphenyl scaffolds. nih.gov

Functional Materials for Emerging Technologies

The unique combination of a rigid biphenyl core and a flexible, functionalizable trimethylsilyl group makes Silane, [1,1'-biphenyl]-3-yltrimethyl- an attractive component for the creation of advanced functional materials.

Biphenyl-Bridged Organosilica Particles in Foam Stabilization

Recent research has highlighted the use of biphenyl-bridged organosilica particles as highly effective stabilizers for organic foams. While not explicitly using the trimethylsilyl variant, these studies demonstrate the importance of the biphenyl-silane linkage. For instance, biphenyl-bridged particles synthesized from bissilylated organic precursors have been shown to stabilize foams in aromatic solvents with a high foam volume fraction. The presence of the biphenyl rings is crucial for creating the necessary surface activity to stabilize the gas-liquid interface. The stability and performance of these foams are influenced by the chemical structure of the organosilica particles.

Table 1: Foam Stabilization Performance of Biphenyl-Bridged Organosilica Particles

PropertyValue
Maximum Foam Volume FractionUp to 96%
Effective SolventsAromatic solvents
Required Contact Angle Range32-53°

This data is based on studies of biphenyl-bridged organosilica particles and illustrates the potential of materials derived from biphenyl-silane precursors.

Host Materials in Optoelectronic Devices (e.g., OLEDs)

The field of organic light-emitting diodes (OLEDs) is constantly seeking new materials to improve efficiency, stability, and color purity. Biphenyl and silane-containing molecules have emerged as promising candidates for host materials in phosphorescent OLEDs (PhOLEDs). The biphenyl unit provides good thermal stability and charge-transporting properties, while the silane moiety can enhance morphological stability and solubility.

Several studies have explored the synthesis and application of bipolar host materials incorporating a silane core with biphenyl and carbazole (B46965) units. researchgate.net These materials have demonstrated high triplet energies and balanced charge-transporting properties, leading to highly efficient blue PhOLEDs. researchgate.net For example, a device using a diphenyldi(4-(3,5-bis-carbazol-9-yl)phenyl)phenyl silane host material achieved a maximum external quantum efficiency of 20.9%. researchgate.net Another approach involves using silane and triazine-containing biphenyl derivatives as efficient hole and exciton (B1674681) blocking materials in PhOLEDs, resulting in significantly improved quantum and power efficiencies. snu.ac.kr

Table 2: Performance of an OLED Device with a Silane-Biphenyl Host Material

ParameterValue
Host MaterialDiphenyldi(4-(3,5-bis-carbazol-9-yl)phenyl)phenyl silane (DM4CzDBPSi)
DopantFIrpic
Maximum External Quantum Efficiency20.9%
Power Efficiency41.28 lm/W
Triplet Energy of Host2.82 eV
Glass Transition Temperature197 °C

This table showcases the high performance achievable with OLEDs utilizing host materials structurally related to Silane, [1,1'-biphenyl]-3-yltrimethyl-. researchgate.net

Development of Materials with Tailored Electronic and Optical Behavior

The ability to precisely control the electronic and optical properties of materials is fundamental to the development of next-generation technologies. The functionalization of biphenyl derivatives offers a pathway to create materials with tailored characteristics. For instance, biphenyl derivatives containing trimethylsilyl benzyl (B1604629) ether and oxime groups have been synthesized and investigated as optical probes for the detection of nitrogen dioxide (NO2). rsc.org The reaction with NO2 leads to a noticeable color change, demonstrating the potential for creating sensitive and selective chemical sensors. rsc.org

Furthermore, the incorporation of biphenyl-silane units into polymers can influence their optical and electrical properties. The non-conjugated nature of the sp3-hybridized silicon atom in the silane can be used to control the conjugation length in polymers, thereby tuning their emission and absorption characteristics. This strategy is being explored for the development of new materials for organic electronics, where precise control over the bandgap and energy levels is critical for device performance.

Q & A

What are the most effective synthetic routes for preparing Silane, [1,1'-biphenyl]-3-yltrimethyl- derivatives, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of biphenyl-trimethylsilane derivatives often employs transition metal-catalyzed cross-coupling reactions. For example, nickel-catalyzed silylolefination of allylic dithioacetals has been used to generate structurally similar silane compounds under controlled conditions (e.g., 50°C, 16-hour reaction time, 1,2-dimethoxyethane solvent) . Palladium-catalyzed Suzuki-Miyaura coupling is another common method, particularly for introducing aryl groups to silane frameworks . Key factors affecting yield include:

  • Catalyst selection : Pd(0) or Ni catalysts for cross-coupling.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Temperature : Moderate heating (50–80°C) balances reaction speed and side-product formation.
  • Protecting groups : Trimethylsilyl groups may require protection during biphenyl functionalization .

Which spectroscopic and crystallographic techniques are critical for characterizing the structure of Silane, [1,1'-biphenyl]-3-yltrimethyl- derivatives?

Basic Research Question
Structural validation typically combines:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and confirm biphenyl connectivity.
  • X-ray crystallography : Resolves bond lengths, angles, and molecular packing. For example, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π contacts) in biphenyl crystals .
  • DFT calculations : Predict optimized geometries and compare with experimental data (e.g., bond length deviations < 0.01 Å in biphenyl-organotellurium compounds) .

How does the trimethylsilane substituent influence the reactivity of biphenyl derivatives in functionalization reactions?

Basic Research Question
The trimethylsilane group acts as a directing and stabilizing moiety:

  • Electron donation : The Si–C bond stabilizes adjacent carbocations, facilitating electrophilic substitution at the 3-position of the biphenyl ring.
  • Steric effects : Bulky trimethylsilyl groups hinder reactions at proximal positions, favoring regioselectivity.
  • Cross-coupling : Silane groups can be replaced via halogenation or transmetalation (e.g., Miyaura borylation) to introduce boronate esters for further coupling .

How can density functional theory (DFT) predict the electronic and steric properties of Silane, [1,1'-biphenyl]-3-yltrimethyl- derivatives?

Advanced Research Question
DFT simulations (e.g., B3LYP/6-311G**) provide insights into:

  • Frontier molecular orbitals : HOMO-LUMO gaps predict redox behavior (e.g., ~4.5 eV for fluorinated biphenyls, suggesting stability in electronic applications) .
  • Steric maps : Visualize spatial hindrance from trimethylsilane groups, guiding synthetic modifications.
  • Non-covalent interactions : Reduced density gradient (RDG) analysis identifies van der Waals interactions critical for crystal packing .

What role does Hirshfeld surface analysis play in understanding the crystallographic behavior of biphenyl-silane compounds?

Advanced Research Question
Hirshfeld surfaces quantify intermolecular interactions:

  • Contact contributions : In dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-biphenyl derivatives, C–H···O (24.5%) and H···H (55.3%) contacts dominate packing .
  • Fingerprint plots : Distinguish π-stacking (e.g., biphenyl-biphenyl interactions) from dispersive forces.
  • Thermal motion analysis : Anisotropic displacement parameters reveal rigidity imparted by silane groups .

What are the potential applications of Silane, [1,1'-biphenyl]-3-yltrimethyl- derivatives in materials science?

Advanced Research Question
Biphenyl-silane hybrids exhibit promise in:

  • Organic electronics : As charge-transport layers in OLEDs due to high electron mobility (e.g., triazine-biphenyl derivatives with λmax_{\text{max}} ~350 nm) .
  • Liquid crystals : Bulky silane groups enhance thermal stability (Tg_\text{g} > 150°C for hexyl-substituted derivatives) .
  • Sensor design : Fluorinated analogs show selective fluorescence quenching in the presence of nitroaromatics .

How do mechanistic studies inform the optimization of catalytic methods for synthesizing biphenyl-silane compounds?

Advanced Research Question
Mechanistic insights from kinetic and isotopic labeling experiments:

  • Nickel-catalyzed pathways : Oxidative addition of C–S bonds in dithioacetals precedes silyl group transfer .
  • Pd(0) intermediates : Transmetalation steps in Suzuki coupling are rate-determining; bulky phosphine ligands (e.g., SPhos) accelerate this step .
  • Side reactions : β-hydride elimination is minimized by using non-polar solvents and low temperatures .

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, [1,1'-biphenyl]-3-yltrimethyl-
Reactant of Route 2
Reactant of Route 2
Silane, [1,1'-biphenyl]-3-yltrimethyl-

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